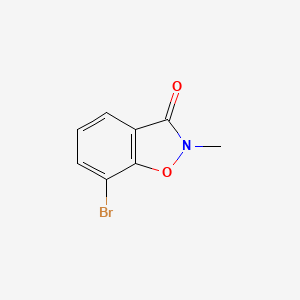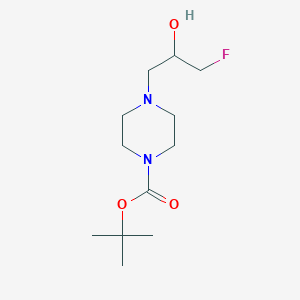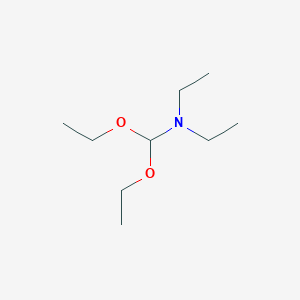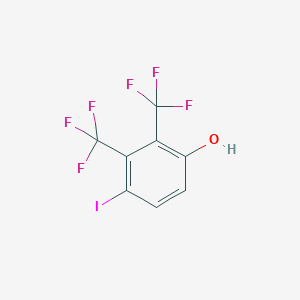
4-Iodo-2,3-bis(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2,3-bis(trifluoromethyl)phenol is an organofluorine compound characterized by the presence of iodine and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,3-bis(trifluoromethyl)phenol typically involves the iodination of a precursor compound, such as 2,3-bis(trifluoromethyl)phenol. The iodination reaction can be carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent, such as acetic acid or dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,3-bis(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl groups can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.
Major Products:
Substitution Reactions: Products include various substituted phenols, depending on the nucleophile used.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include partially or fully reduced fluoromethyl derivatives.
Scientific Research Applications
4-Iodo-2,3-bis(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong halogen bonds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 4-Iodo-2,3-bis(trifluoromethyl)phenol involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and specificity for certain biological targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction with target molecules.
Comparison with Similar Compounds
2-Iodo-4-(trifluoromethyl)phenol: Similar structure but with different substitution pattern.
4-(Trifluoromethyl)phenol: Lacks the iodine atom, resulting in different reactivity and properties.
2,3-Bis(trifluoromethyl)phenol: Lacks the iodine atom, affecting its chemical behavior and applications.
Uniqueness: 4-Iodo-2,3-bis(trifluoromethyl)phenol is unique due to the combination of iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with high chemical resistance.
Properties
Molecular Formula |
C8H3F6IO |
|---|---|
Molecular Weight |
356.00 g/mol |
IUPAC Name |
4-iodo-2,3-bis(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H3F6IO/c9-7(10,11)5-3(15)1-2-4(16)6(5)8(12,13)14/h1-2,16H |
InChI Key |
SFDLBIYSTUUVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(F)(F)F)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


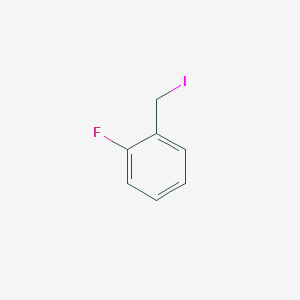

![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)
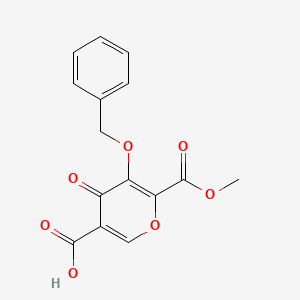

![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)
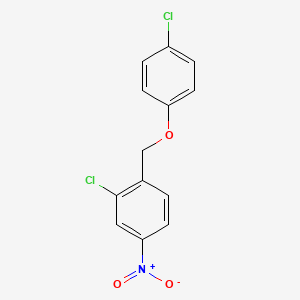
![(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13983294.png)
